

Comparative Efficacy of Antibacterial Agent 121 Versus Isoniazid Against Mycobacterium tuberculosis

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Compound of Interest

Compound Name: Antibacterial agent 121

Cat. No.: B12413113

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Abstract

This guide provides a comprehensive comparison of the novel candidate, **Antibacterial Agent 121**, and the frontline anti-tuberculosis drug, isoniazid (INH). The analysis is based on in vitro and in vivo experimental data, focusing on antibacterial potency, bactericidal activity, and efficacy in a murine infection model. Data indicates that Agent 121 demonstrates superior activity against isoniazid-resistant *M. tuberculosis* strains and a favorable cytotoxicity profile, marking it as a promising candidate for further development. All quantitative data is presented in standardized tables, and detailed experimental protocols are provided for reproducibility.

In Vitro Efficacy and Cytotoxicity

The in vitro activity of Agent 121 and isoniazid was evaluated by determining the Minimum Inhibitory Concentration (MIC) against both a drug-susceptible reference strain (H37Rv) and a clinical isoniazid-resistant strain. Cytotoxicity was assessed using the HepG2 human liver cell line.

Compound	M. tuberculosis H37Rv MIC (µg/mL)	M. tuberculosis (katG S315T) MIC (µg/mL)	HepG2 CC ₅₀ (µM)	Selectivity Index (SI) ¹
Antibacterial Agent 121	0.04	0.05	>200	>5000
Isoniazid	0.03 ^[1]	1.5 ^[1]	150	~5000

¹ Selectivity Index (SI) = CC₅₀ / MIC (against H37Rv)

Data Summary: Agent 121 maintains high potency against the isoniazid-resistant strain, unlike isoniazid, which shows a significant increase in MIC. Furthermore, Agent 121 displays lower cytotoxicity, resulting in a superior selectivity index.

Bactericidal Activity

The bactericidal activity was determined by measuring the reduction in bacterial viability (log₁₀ CFU/mL) over 7 days of exposure to each compound at 10x their respective MICs.

Compound (at 10x MIC)	Day 0 (log ₁₀ CFU/mL)	Day 3 (log ₁₀ CFU/mL)	Day 7 (log ₁₀ CFU/mL)	Log ₁₀ Reduction (Day 7)
Antibacterial Agent 121	6.0	3.5	<2.0	>4.0
Isoniazid	6.0	3.8	2.5	3.5
Untreated Control	6.0	7.2	8.5	-2.5 (Growth)

Data Summary: Both agents exhibit significant bactericidal activity. Agent 121 achieved a greater than 4-log reduction in bacterial count, surpassing the 3.5-log reduction observed with isoniazid under these conditions.

In Vivo Efficacy in Murine Model

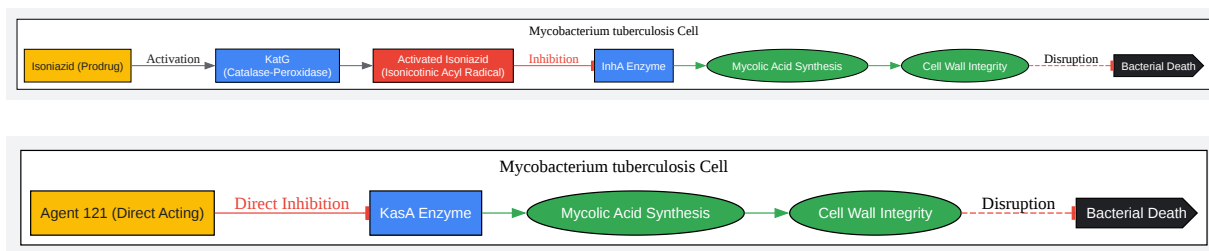
The efficacy of Agent 121 and isoniazid was evaluated in a BALB/c mouse model of chronic tuberculosis infection. Treatment was administered for 4 weeks, after which bacterial load in the lungs was quantified.

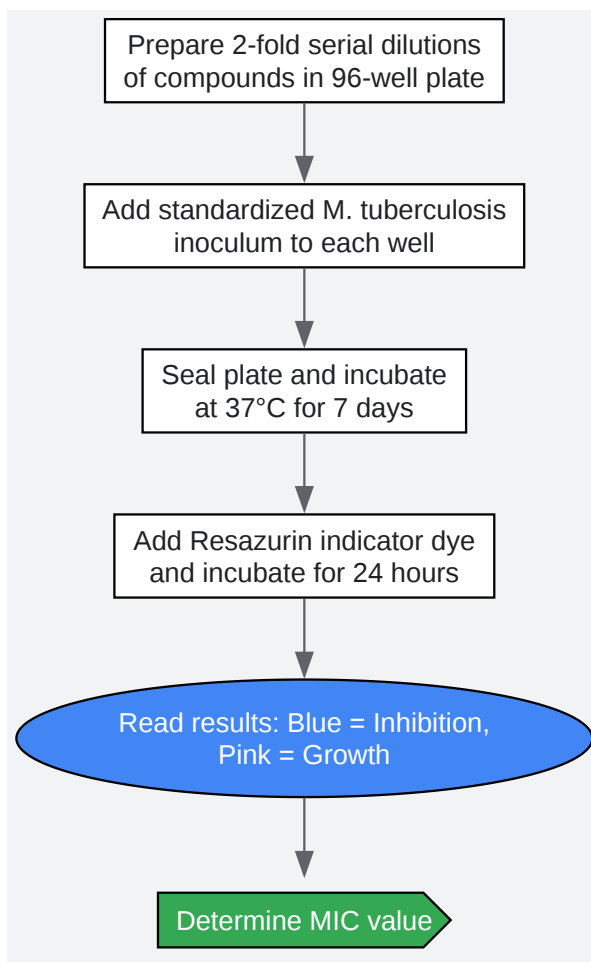
Treatment Group	Dosage (mg/kg/day)	Mean Lung Bacterial Load (log ₁₀ CFU)	Log ₁₀ Reduction vs. Untreated
Untreated Control	-	6.75	-
Antibacterial Agent 121	25	4.15	2.60
Isoniazid	25	4.50[2][3]	2.25

Data Summary: In the established murine model, a 25 mg/kg daily dose of Agent 121 resulted in a more substantial reduction in pulmonary bacterial burden (2.60 log₁₀) compared to an equivalent dose of isoniazid (2.25 log₁₀).

Mechanisms of Action & Associated Pathways

Isoniazid is a well-characterized prodrug requiring activation by the mycobacterial catalase-peroxidase enzyme, KatG.[4][5][6] The activated form subsequently inhibits InhA, a key enzyme in the mycolic acid synthesis pathway, leading to cell wall disruption and bacterial death.[4][7] In contrast, preliminary studies suggest Agent 121 does not require activation and directly targets KasA, another critical enzyme in the same pathway, providing a distinct mechanism that circumvents common isoniazid resistance mutations in the katG gene.





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